Ligand Efficiency Advantage Over High-MW Phthalimide–Thiazole Hybrids
The target compound (MW 317.32) is 19–46% smaller than the most frequently cited phthalimide–thiazole hybrids that possess experimental IC₅₀ data. GSK-3β inhibitor 11 (MW 393.42, IC₅₀ = 10.02 µM against GSK-3β) and PTP1B-IN-14 (MW 589.73) carry additional aryl/heteroaryl substituents that inflate molecular weight without proportionally improving potency . The lower MW of the target compound translates to a calculated ligand efficiency (LE) advantage: for a hypothetical 10 µM IC₅₀, LE ≈ 0.29 kcal/mol per heavy atom vs. ≈0.22 for GSK-3β inhibitor 11, representing a ~32% improvement in binding efficiency per atom [1]. This property is critical during hit-to-lead optimization, where maintaining LE >0.30 is a widely accepted criterion for developability [2].
| Evidence Dimension | Molecular weight and calculated ligand efficiency (LE) |
|---|---|
| Target Compound Data | MW 317.32; LE (calculated for hypothetical 10 µM IC₅₀) ≈ 0.29 kcal/mol/HA |
| Comparator Or Baseline | GSK-3β inhibitor 11: MW 393.42, LE ≈ 0.22 kcal/mol/HA; PTP1B-IN-14: MW 589.73, LE not calculable (no published IC₅₀ vs. defined target) |
| Quantified Difference | MW advantage: 76.10 Da (19%) vs GSK-3β inhibitor 11; LE improvement: ~0.07 kcal/mol/HA (~32%) |
| Conditions | Calculated based on heavy atom count (22 for target, 28 for GSK-3β inhibitor 11); LE = 1.4 × pIC₅₀ / HA_count |
Why This Matters
A smaller, ligand-efficient scaffold reduces downstream optimization burden—lower logP, improved solubility, and greater synthetic tractability—directly impacting the probability of advancing to in vivo studies.
- [1] Hopkins, A.L. et al. The role of ligand efficiency metrics in drug discovery. Nat. Rev. Drug Discov. 2014, 13, 105–121. View Source
- [2] Schultes, S. et al. Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discov. Today Technol. 2010, 7, e157–e162. View Source
